![molecular formula C9H14O3 B2956534 1,4-Dioxaspiro[5.5]undecan-9-one CAS No. 362706-72-7](/img/structure/B2956534.png)

1,4-Dioxaspiro[5.5]undecan-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

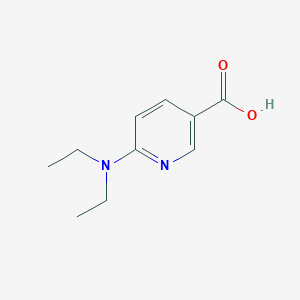

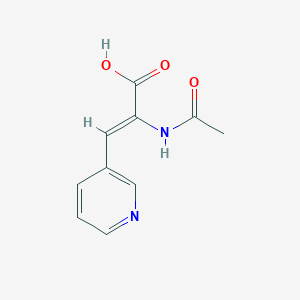

“1,4-Dioxaspiro[5.5]undecan-9-one” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 . The compound is typically in liquid form .

Molecular Structure Analysis

The molecular structure of “1,4-Dioxaspiro[5.5]undecan-9-one” is complex due to its spirocyclic nature . The conformations of similar compounds and their stepwise solvation by up to 5 water molecules have been explored using supersonic-jet Fourier transform microwave spectroscopy . The characteristics of the stability and intermolecular interaction topologies of these compounds were obtained by geometrical optimizations and single-point energy calculations .

Physical And Chemical Properties Analysis

“1,4-Dioxaspiro[5.5]undecan-9-one” is a liquid at room temperature . It has a molecular weight of 170.21 and a molecular formula of C9H14O3 .

Scientific Research Applications

Synthesis and Characterization

- 1,4-Dioxaspiro[5.5]undecan-9-one and its derivatives are key intermediates in synthesizing various natural products. Zhang et al. (2008) demonstrated the synthesis and characterization of 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one using NMR spectroscopy, contributing to the structure analysis of these compounds (Zhang et al., 2008).

Pheromone Research

- These compounds play a significant role in the study of insect pheromones. Haniotakis et al. (1986) found that certain enantiomers of 1,7-dioxaspiro[5.5]undecane function as sex attractants and arrestants for the olive fruit fly, Dacus oleae (Haniotakis et al., 1986).

Chemical Synthesis

- Uchiyama et al. (2001) developed a novel method for synthesizing both enantiomers of 1,7-dioxaspiro[5.5]undecane, a major pheromone component of Bactrocea oleae. This method, based on intramolecular asymmetric oxyselenenylation, offers a new route to optically active spiroketals (Uchiyama et al., 2001).

Spiroketal Synthesis

- Keller et al. (2002) synthesized several 1,7-dioxaspiro[5.5]undecane spiroketal systems from a common bicyclic intermediate, showcasing the versatility of these compounds in chemical synthesis (Keller et al., 2002).

Crystallographic Studies

- The crystal structure, thermodynamic properties, and DFT studies of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety were analyzed by Zeng et al. (2021), highlighting the compound's structural and energetic characteristics (Zeng et al., 2021).

Biological Activity Research

- Blanco-Ania et al. (2017) reviewed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including compounds with 1,4-dioxaspiro[5.5]undecan-9-one derivatives, for treating various disorders (Blanco-Ania et al., 2017).

Applications in Organic Chemistry

- Ballini and Petrini (1992) synthesized 1,7-dioxaspiro[5.5]undecane using hydroxy-functionalized conjugated nitroolefins, demonstrating its application in organic synthesis (Ballini & Petrini, 1992).

Safety and Hazards

Safety data sheets suggest that “1,4-Dioxaspiro[5.5]undecan-9-one” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

The primary targets of 1,4-Dioxaspiro[5Related compounds such as 1,4,9-triazaspiro[55]undecan-2-one derivatives have been reported to inhibit METTL3 , a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The exact mode of action of 1,4-Dioxaspiro[5It’s worth noting that related compounds interact with their targets, such as mettl3, resulting in significant changes . These changes include a reduction in the m6A/A level of polyadenylated RNA in certain cell lines .

Biochemical Pathways

The biochemical pathways affected by 1,4-Dioxaspiro[5Related compounds have been found to influence the m6a regulation machinery, which is involved in a wide array of biological processes . These processes range from splicing to translation, stability, and degradation .

Pharmacokinetics

The ADME properties of 1,4-Dioxaspiro[5Related compounds have been reported to have favorable adme properties . These properties were taken into account during the optimization of the hit compound .

Result of Action

The molecular and cellular effects of 1,4-Dioxaspiro[5Related compounds have been found to show target engagement in cells and reduce the m6a/a level of polyadenylated rna in certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Dioxaspiro[5It’s worth noting that the interactions between water and related compounds, as well as those between water molecules themselves, have been revealed . These interactions play a prominent role in structural stability .

properties

IUPAC Name |

1,4-dioxaspiro[5.5]undecan-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDWFLIWXAPIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)COCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxaspiro[5.5]undecan-9-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)

![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)

![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)